molecular formula C7H12N2O2 B15311007 2-(3-Methoxyisoxazol-5-yl)propan-2-amine

2-(3-Methoxyisoxazol-5-yl)propan-2-amine

Cat. No.: B15311007
M. Wt: 156.18 g/mol
InChI Key: OWGYUVYUSAEHSR-UHFFFAOYSA-N
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Description

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)propan-2-amine

InChI

InChI=1S/C7H12N2O2/c1-7(2,8)5-4-6(10-3)9-11-5/h4H,8H2,1-3H3

InChI Key

OWGYUVYUSAEHSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine typically involves the formation of the isoxazole ring followed by the introduction of the amine group. One common method involves the reaction of 3-methoxy-5-nitroisoxazole with a suitable reducing agent to form the corresponding amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyisoxazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically produces amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-(3-Methoxyisoxazol-5-yl)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyisoxazol-5-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyisoxazol-5-yl)propanoic acid
  • 3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
  • 3-(2-Fluorophenyl)isoxazol-5-yl)methanol

Uniqueness

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

2-(3-Methoxyisoxazol-5-yl)propan-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H10N2O2C_8H_{10}N_2O_2. The structure features an isoxazole ring, which is known for its role in various biological activities.

Property Value
Molecular FormulaC8H10N2O2C_8H_{10}N_2O_2
Molecular Weight166.18 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The isoxazole moiety allows for hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

  • Receptor Interaction : The compound has been shown to interact with serotonin receptors, potentially influencing mood and anxiety pathways.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, which could contribute to its psychoactive effects.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

Antidepressant Effects

Several studies have indicated that this compound exhibits antidepressant-like effects in animal models. For instance, a study published in the Journal of Medicinal Chemistry highlighted its ability to reduce depressive behaviors in mice subjected to stress tests .

Neuroprotective Properties

The compound has also shown neuroprotective effects, particularly in models of neurodegenerative diseases. A recent investigation found that it could reduce oxidative stress markers in neuronal cells, suggesting potential applications in conditions like Alzheimer's disease .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Depression : In a controlled trial involving rodents, administration of the compound led to significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .
  • Neuroprotective Study : A study assessing the impact on oxidative stress utilized a neuronal cell line treated with the compound. Results showed a marked decrease in reactive oxygen species (ROS) production compared to untreated controls .
  • Antimicrobial Efficacy : Testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .

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